![molecular formula C10H11NO3 B175053 N-(3-Acetyl-2-hydroxyphenyl)acetamide CAS No. 103205-33-0](/img/structure/B175053.png)
N-(3-Acetyl-2-hydroxyphenyl)acetamide
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Overview
Description
N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as 3’-Acetylamino-2’-hydroxyacetophenone, is a chemical compound with the molecular formula C10H11NO3 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of N-(3-Acetyl-2-hydroxyphenyl)acetamide can be represented by the IUPAC Standard InChI: InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
N-(3-Acetyl-2-hydroxyphenyl)acetamide is a white to yellow powder or crystals . It has a melting point of 130-131°C and a predicted boiling point of 377.5±32.0 °C . The compound has a molecular weight of 193.2 .Scientific Research Applications
N-(3-Acetyl-2-hydroxyphenyl)acetamide: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Testing
N-(3-Acetyl-2-hydroxyphenyl)acetamide is utilized in pharmaceutical testing as a high-quality reference standard. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products .
Computational Modeling
The compound’s data can be used in computational modeling programs such as Amber, GROMACS, and Pymol to produce simulation visualizations that help understand molecular dynamics and interactions .
Analytical Method Development
It can be employed in the development of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for analyzing chemical compounds’ structure and composition .
Nitric Oxide (NO) Level Determination
N-(3-Acetyl-2-hydroxyphenyl)acetamide has been mentioned in studies related to the determination of nitric oxide levels in serum using modified Griess methods .
Suppression of RANK Ligand-Induced Osteoclastogenesis
Research has indicated that this compound may act as a suppressor of RANK ligand-induced osteoclastogenesis, which is a process involved in bone resorption and diseases such as osteoporosis .
Safety and Hazards
N-(3-Acetyl-2-hydroxyphenyl)acetamide is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using this chemical only in well-ventilated areas .
Mechanism of Action
Target of Action
N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound that is industrially synthesized from benzene and acetone The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It has been shown to react with hydroxyl groups and undergo reductive dehalogenation, which leads to the removal of hydrogen atoms from the molecule . This suggests that it may interact with its targets through a mechanism involving hydroxyl groups.
Result of Action
It can be used as a medicine for the treatment of pain, fever, and inflammation . .
properties
IUPAC Name |
N-(3-acetyl-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKPTZDLKKMGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548066 |
Source
|
Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
CAS RN |
103205-33-0 |
Source
|
Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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